molecular formula C14H12N2O2S3 B2947598 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034448-23-0

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2947598
CAS No.: 2034448-23-0
M. Wt: 336.44
InChI Key: PUFABYAGXSNKQJ-UHFFFAOYSA-N
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Description

The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyridine rings, the introduction of the sulfonamide group, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and pyridine rings suggests that the compound may have a planar structure. The sulfonamide group could participate in hydrogen bonding, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene, pyridine, and sulfonamide groups. The thiophene and pyridine rings, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfonamide group could affect its solubility, boiling point, melting point, and other properties .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide in lab experiments is its high potency. This compound has been shown to have potent anticancer properties, and it can be used in small concentrations to achieve significant results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves the reaction of 2-chloro-3-(thiophen-2-yl)pyridine with thiophene-2-sulfonamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiophene-2-sulfonamide group. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anticancer properties, and it has been tested against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFABYAGXSNKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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